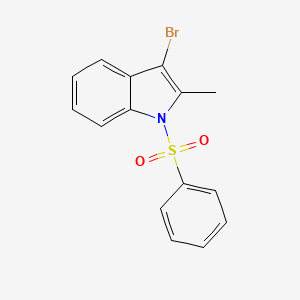

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole

CAS No.:

Cat. No.: VC17407511

Molecular Formula: C15H12BrNO2S

Molecular Weight: 350.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12BrNO2S |

|---|---|

| Molecular Weight | 350.2 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-3-bromo-2-methylindole |

| Standard InChI | InChI=1S/C15H12BrNO2S/c1-11-15(16)13-9-5-6-10-14(13)17(11)20(18,19)12-7-3-2-4-8-12/h2-10H,1H3 |

| Standard InChI Key | FBSDNRXISWFDPV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)Br |

Introduction

Chemical Identity and Structural Features

Molecular Identity

The IUPAC name for this compound is 1-(benzenesulfonyl)-3-bromo-2-methyl-1H-indole, with the molecular formula C₁₅H₁₂BrNO₂S and a molecular weight of 350.2 g/mol . Synonyms include 4-bromo-2-methyl-1-(phenylsulfonyl)-1H-indole and 1-(benzenesulfonyl)-4-bromo-2-methylindole, reflecting variations in positional numbering conventions . The phenylsulfonyl group at the 1-position enhances stability against oxidation and facilitates subsequent deprotection under mild conditions .

Structural Characterization

X-ray crystallography of related compounds, such as 3-bromo-1-phenylsulfonyl-2-methylindole derivatives, reveals a nearly planar indole core (mean deviation: <0.05 Å) with dihedral angles of 73.6–87.2° between the indole system and appended phenyl rings . Intramolecular C–H···O and C–H···Br interactions stabilize the conformation, forming S(6) and S(8) ring motifs . Disorder in bromine positions has been observed in some crystal structures, with site occupancy factors of 0.7 and 0.3 .

Table 1: Key Physicochemical Properties

Synthetic Methodologies

Indole Protection and Bromination

The synthesis begins with protecting the indole nitrogen using phenylsulfonyl chloride. This step prevents unwanted side reactions during subsequent functionalization . Bromination at the 3-position is achieved via two primary routes:

-

Direct Bromination: Refluxing indole with molecular bromine (Br₂) in the presence of sodium methoxide yields 3-bromoindole derivatives. Excess bromine must be avoided to prevent di- or tri-bromination .

-

N-Bromosuccinimide (NBS) Method: Activated indoles (e.g., 5-methoxyindole) react with NBS under radical initiation (benzoyl peroxide) to afford 3-bromo products in >75% yield .

Functionalization and Cross-Coupling

The 3-bromo substituent serves as a handle for Suzuki-Miyaura cross-coupling reactions. Using palladium catalysts and arylboronic acids, researchers have synthesized 3-arylindoles with yields exceeding 85% . For example, coupling with 4-fluorophenylboronic acid produces analogues investigated for anticancer activity .

Structural and Electronic Analysis

Crystallographic Insights

Crystal structures of related compounds, such as N-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-4-fluoroaniline, demonstrate how substituents influence molecular packing. The title compound’s indole plane forms an 87.2° angle with the fluorophenyl ring, while the phenylsulfonyl group tilts at 77.6° . These distortions minimize steric clashes and optimize π-π stacking interactions .

Spectroscopic Correlations

-

¹H NMR: The methyl group at C2 resonates as a singlet near δ 2.6, while aromatic protons appear as multiplet signals between δ 7.8–8.1 .

-

IR Spectroscopy: Strong absorptions at 1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group .

Applications in Drug Discovery and Materials Science

Pharmaceutical Relevance

Indole derivatives exhibit antimicrobial, antiviral, and anticancer properties. The 3-bromo-2-methyl-1-(phenylsulfonyl)-1H-indole scaffold has been used to develop kinase inhibitors and tubulin polymerization modulators . For instance, analogues bearing 4-fluoroaniline moieties show sub-micromolar IC₅₀ values against breast cancer cell lines .

Materials Science

The planar structure and electron-deficient nature of this compound make it suitable for organic semiconductors. Its sulfonyl group enhances electron mobility, enabling applications in OLEDs and photovoltaic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume